

# An In-depth Technical Guide to HDAC10: Biological Functions, Cellular Targets, and Inhibition

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Compound of Interest		
Compound Name:	Hdac10-IN-1	
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## Introduction

Histone deacetylase 10 (HDAC10), a member of the class IIb family of HDACs, has emerged as a significant therapeutic target in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2][3] Unlike other HDACs, HDAC10 exhibits unique substrate specificity, primarily acting as a polyamine deacetylase.[4][5] This distinct enzymatic activity and its diverse biological roles make the development of specific HDAC10 inhibitors a compelling area of research. This guide provides a comprehensive overview of the biological functions of HDAC10, its cellular targets, and the methodologies used to investigate its inhibition, with a focus on the well-characterized inhibitor, **Hdac10-IN-1**, as a representative tool compound.

## **Biological Function of HDAC10**

HDAC10 is involved in a multitude of cellular processes, underscoring its therapeutic potential. Its functions are context-dependent and can be either pro- or anti-tumorigenic in different cancers.[1][2]

Key Biological Roles:



- Gene Expression Regulation: As a histone deacetylase, HDAC10 can remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[4][6]
- Cell Cycle Progression and Proliferation: HDAC10 has been shown to influence cell cycle and proliferation. For instance, it can promote lung cancer cell growth.[7]
- Apoptosis: HDAC10 can modulate apoptosis. In lung carcinoma, it affects the expression of B-cell lymphoma-2 (BCL2) and BCL2 antagonist/killer (BAK).[1]
- Autophagy: A crucial role of HDAC10 is in the regulation of autophagy, the cellular process of degrading and recycling cellular components. Inhibition of HDAC10 leads to the accumulation of autolysosomes.[5][8] This function is linked to its polyamine deacetylase activity.[5]
- Genomic Stability and DNA Repair: HDAC10 is implicated in processes that maintain genomic integrity, including homologous recombination.[4]
- Inflammation: HDAC10 plays a role in inflammatory responses. It can regulate macrophage polarization and is implicated in inflammatory conditions like asthma.[9] It also attenuates NLRP3 inflammasome activation by deacetylating NLRP3.[10]
- HIV-1 Replication: HDAC10 has been identified as a host factor that can inhibit HIV-1 replication by interacting with the HIV-1 integrase.[11][12]

## **Cellular Targets of HDAC10**

The enzymatic activity of HDAC10 is not limited to histones. Its primary endogenous substrates are polyamines, such as N8-acetylspermidine.[4] However, it also interacts with and deacetylates several non-histone proteins, thereby modulating their function.

Known Cellular Targets and Interacting Proteins:

- Polyamines (e.g., N8-acetylspermidine): Deacetylation of polyamines is a key function of HDAC10 and is linked to its role in autophagy.[4][5]
- Histones (e.g., H3): Like other HDACs, it can deacetylate histones to regulate gene expression.[4]



- AKT: In lung cancer cells, HDAC10 interacts with and promotes the phosphorylation of AKT at Ser473, a key signaling node for cell survival and proliferation.
- STAT3: HDAC10 directly binds to and deacetylates STAT3 in macrophages, promoting M2 macrophage polarization and airway inflammation in asthma.[9]
- NLRP3: HDAC10 can deacetylate the K496 residue of NLRP3, leading to its ubiquitination and subsequent proteasomal degradation, thus attenuating inflammasome activation.[10]
- HIV-1 Integrase (IN): HDAC10 interacts with the catalytic domain of HIV-1 IN, which inhibits
  the interaction between IN and the cellular protein LEDGF/p75, thereby suppressing viral
  integration.[12]
- Histone Deacetylase 2 (HDAC2) and Nuclear Receptor Co-repressor 2 (N-CoR2): HDAC10
  has been shown to interact with these proteins, suggesting its involvement in larger
  transcriptional repressive complexes.[4]

## **Quantitative Data for HDAC10 Inhibitors**

While specific data for a compound named "**Hdac10-IN-1**" is not publicly available, research has identified several potent and selective HDAC10 inhibitors. The following table summarizes the in vitro activity of two such inhibitors, 10c and 13b, which are piperidine-4-acrylhydroxamates.

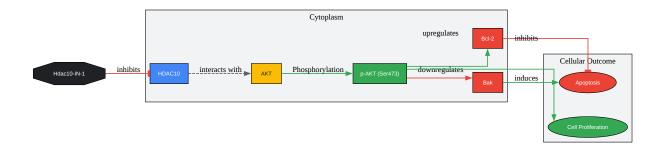


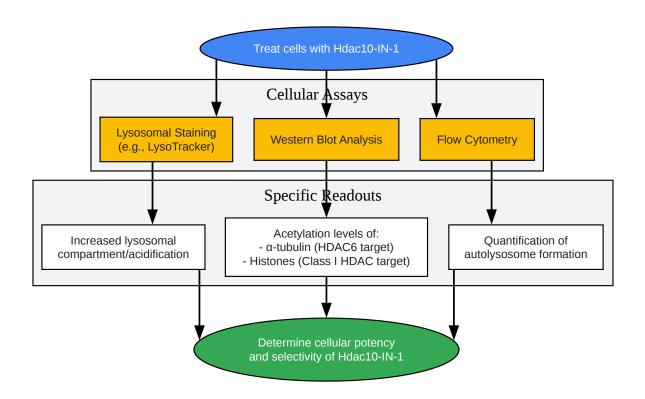
Inhibitor	Target	IC50 (nM)	Assay Type	Reference
10c	hHDAC10	1.3 ± 0.2	in vitro enzymatic assay	[5]
hHDAC6	130 ± 10	in vitro enzymatic assay	[5]	
hHDAC1	>10000	in vitro enzymatic assay	[5]	-
13b	hHDAC10	1.8 ± 0.3	in vitro enzymatic assay	[5]
hHDAC6	210 ± 20	in vitro enzymatic assay	[5]	
hHDAC1	>10000	in vitro enzymatic assay	[5]	-

# Signaling Pathways and Experimental Workflows HDAC10-Mediated AKT Activation in Lung Cancer

This pathway illustrates how cytoplasmic HDAC10 can promote cell proliferation and inhibit apoptosis in non-small-cell lung cancer (NSCLC) by activating the PI3K-AKT signaling pathway.[1][7]







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